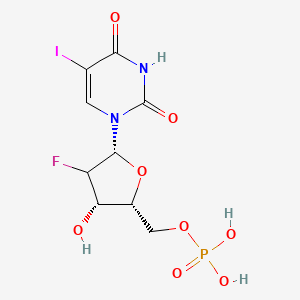

![molecular formula C18H14N4O3 B1146791 2-[[(Pyridin-2-ylamino)diazenyl]methyl]phenol CAS No. 66030-25-9](/img/structure/B1146791.png)

2-[[(Pyridin-2-ylamino)diazenyl]methyl]phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[[(Pyridin-2-ylamino)diazenyl]methyl]phenol, also known as 2-PAM, is an organic compound with a wide range of applications in scientific research. It is a highly versatile compound and has been used for a variety of purposes, including as a reagent for synthesis, a tool for the study of biochemical and physiological effects, and a research tool for the study of pharmacokinetics and pharmacodynamics.

Scientific Research Applications

Antibacterial and Radical Scavenging Properties

Compounds similar to 2-[[(Pyridin-2-ylamino)diazenyl]methyl]phenol exhibit significant antibacterial activity against various bacteria, including Bacillus cereus, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumonia. These compounds also display notable radical scavenging properties, highlighting their potential in developing new antibacterial agents and antioxidants. The electron-donating groups in the aryl azo component were particularly effective in enhancing these activities, demonstrating the impact of substituent groups on the biological and chemical properties of these compounds (Azarbani et al., 2016).

Corrosion Inhibition

The compound and its derivatives are effective as corrosion inhibitors for brass in chloride solutions, showing that the efficiency of inhibition increases with the concentration. The formation of self-assembled films of these substances on the brass surface significantly enhances the corrosion resistance, suggesting their utility in protecting metal surfaces in corrosive environments (Asan et al., 2005).

Future Directions

Properties

| { "Design of the Synthesis Pathway": "The synthesis of 2-[[(Pyridin-2-ylamino)diazenyl]methyl]phenol can be achieved through a two-step process involving the formation of an azo compound followed by reduction to yield the final product.", "Starting Materials": [ "2-aminopyridine", "p-nitrobenzaldehyde", "sodium borohydride", "sodium hydroxide", "ethanol", "hydrochloric acid", "sodium nitrite", "phenol" ], "Reaction": [ "Step 1: Diazotization of 2-aminopyridine\n- Dissolve 2-aminopyridine (1.0 g) in hydrochloric acid (10 mL) and cool the solution to 0°C.\n- Add sodium nitrite (0.7 g) in small portions with stirring and maintain the temperature at 0°C for 30 minutes.\n- After completion of the reaction, add the resulting diazonium salt solution dropwise to a solution of p-nitrobenzaldehyde (1.5 g) in ethanol (20 mL) with stirring.\n- Add sodium hydroxide (1.0 g) to the reaction mixture and continue stirring for 2 hours.\n- Filter the product and wash it with ethanol to yield the azo compound.", "Step 2: Reduction of the Azo Compound\n- Dissolve the azo compound in ethanol (20 mL) and add sodium borohydride (0.5 g) in small portions with stirring.\n- Maintain the temperature at 0°C and continue stirring for 2 hours.\n- Add hydrochloric acid (10 mL) dropwise to the reaction mixture to neutralize the excess sodium borohydride.\n- Filter the product and wash it with water to yield the final product, 2-[[(Pyridin-2-ylamino)diazenyl]methyl]phenol." ] } | |

| 66030-25-9 | |

Molecular Formula |

C18H14N4O3 |

Molecular Weight |

334.3 g/mol |

IUPAC Name |

2-hydroxy-5-[[4-(2-iminopyridin-1-yl)phenyl]diazenyl]benzoic acid |

InChI |

InChI=1S/C18H14N4O3/c19-17-3-1-2-10-22(17)14-7-4-12(5-8-14)20-21-13-6-9-16(23)15(11-13)18(24)25/h1-11,19,23H,(H,24,25) |

InChI Key |

MPAOEFAYUQSYFI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)CN=NNC2=CC=CC=N2)O |

Canonical SMILES |

C1=CC(=N)N(C=C1)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O |

synonyms |

2-Hydroxy-5-[2-[4-(2-imino-1(2H)-pyridinyl)phenyl]diazenyl]benzoic Acid; 2-Hydroxy-5-[[4-(2-imino-1(2H)-pyridinyl)phenyl]azo]benzoic Acid; Sulfasalazine Impurity C; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,5-Dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate](/img/structure/B1146715.png)